molecular formula C21H20N4O2S B2479147 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 673489-97-9

3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2479147
CAS No.: 673489-97-9
M. Wt: 392.48
InChI Key: ZODGRTGODVOMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-phenylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(14-8-11-15-9-4-2-5-10-15)21(22-18)28-16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODGRTGODVOMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have been the subject of various studies. This compound is characterized by its complex structure and has been investigated for its pharmacological properties, particularly in relation to its effects on various biological systems.

  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 392.48 g/mol
  • Purity : Typically ≥ 95% .

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and survival.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to inflammation and cell growth.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Research has suggested neuroprotective properties in models of neurodegenerative diseases, possibly through its antioxidant effects.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased rates of apoptosis compared to control groups. The IC50 values varied across different cell lines, indicating selective efficacy .
  • Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound showed a significant reduction in neuroinflammation markers and improved cognitive function as assessed by behavioral tests .

Comparative Biological Activity Table

Biological ActivityEffect ObservedReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryDecreases inflammation

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